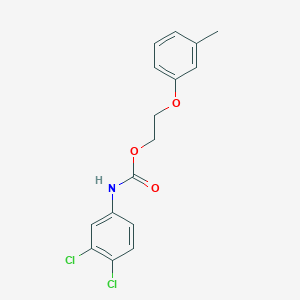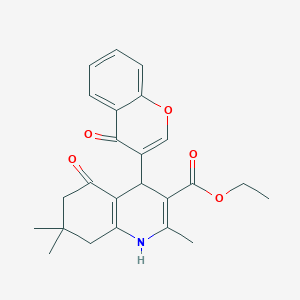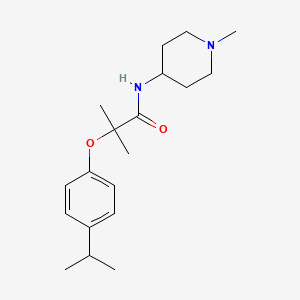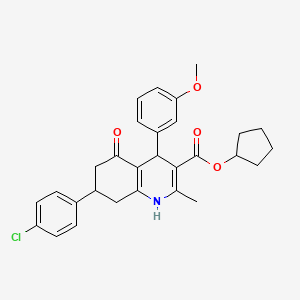
2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used for pest control in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
Mécanisme D'action
Dichlorvos acts by inhibiting acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can result in various symptoms such as muscle twitching, tremors, convulsions, respiratory depression, and ultimately death.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have various biochemical and physiological effects on the nervous system. It can cause oxidative stress, DNA damage, and lipid peroxidation, leading to cell death and tissue damage. It can also affect the immune system, leading to increased susceptibility to infections and decreased resistance to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorvos has several advantages as a research tool. It is a potent inhibitor of acetylcholinesterase and can be used to study the role of acetylcholine in various physiological processes. It is also readily available and relatively inexpensive. However, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and must be handled with extreme caution. Its use is strictly regulated, and researchers must follow strict safety protocols to avoid exposure.
Orientations Futures
There are several future directions for research on 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of novel insecticides that are less toxic to humans and the environment. Another area of interest is the development of new therapeutic agents that target acetylcholinesterase for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment.
Conclusion:
In conclusion, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a potent insecticide that has been widely used for pest control in agriculture and public health programs. It is also a valuable research tool for studying the nervous system and its functions. However, its toxicity and potential health effects must be taken into consideration when using it in research or for pest control. Further research is needed to develop safer and more effective alternatives to 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate and to understand its long-term effects on human health and the environment.
Méthodes De Synthèse
Dichlorvos can be synthesized by reacting 3,4-dichlorophenyl isocyanate with 2-(3-methylphenoxy)ethanol in the presence of a catalyst. The reaction produces 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate as the main product along with some impurities. The purity of 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be improved by further purification techniques such as distillation or recrystallization.
Applications De Recherche Scientifique
Dichlorvos has been extensively used in scientific research as a tool to study the nervous system and its functions. It is commonly used as an acetylcholinesterase inhibitor, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-(3-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate leads to an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This overstimulation can be used to study the role of acetylcholine in various physiological processes such as learning and memory, muscle contraction, and autonomic nervous system function.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-3-2-4-13(9-11)21-7-8-22-16(20)19-12-5-6-14(17)15(18)10-12/h2-6,9-10H,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODZYEOFOUQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5153253.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}thio)nicotinic acid](/img/structure/B5153262.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)


![N-[8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]hexanamide](/img/structure/B5153291.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)

![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)